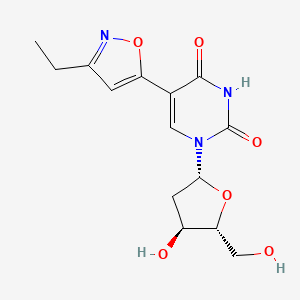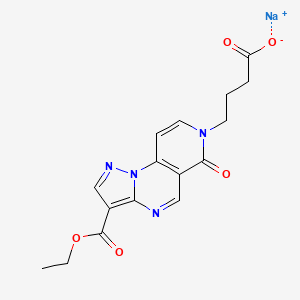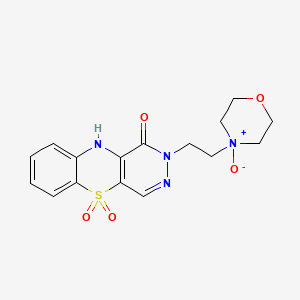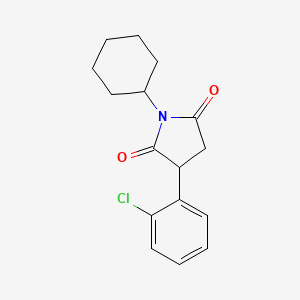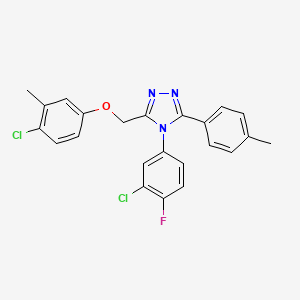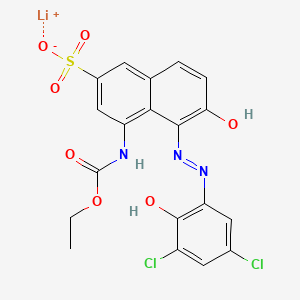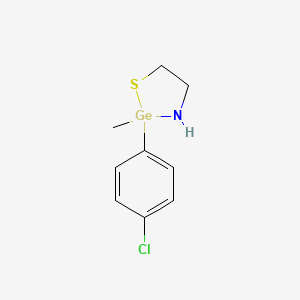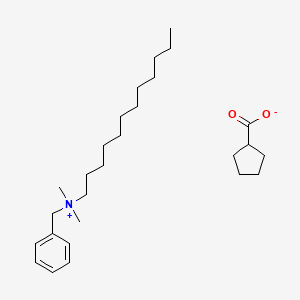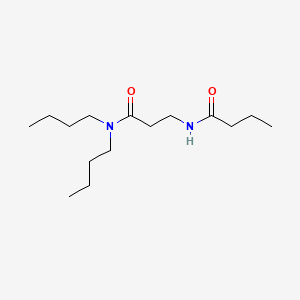
3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl- is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a quinoline ring system substituted with chlorine atoms at the 4 and 7 positions and a phenyl group at the 2 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl- typically involves the reaction of 3-chloroaniline with diethyl oxalate under mildly acidic conditions to form an imine intermediate. This intermediate undergoes cyclization to form the quinoline ring system. The hydroxy group at the 4-position is then converted to a chloro group using phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 7 positions are reactive and can be replaced by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines and alcohols under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Derivatives with different substituents replacing the chlorine atoms.
Oxidation Products: Compounds with higher oxidation states.
Reduction Products: Compounds with reduced functional groups.
Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.
Aplicaciones Científicas De Investigación
3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimalarial and antiviral agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dichloroquinoline: A related compound used as an intermediate in the synthesis of antimalarial drugs.
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar synthetic routes and applications.
Uniqueness
3-Quinolinecarbonyl chloride, 4,7-dichloro-2-phenyl- is unique due to its specific substitution pattern and the presence of a carbonyl chloride group. This makes it a versatile intermediate for various chemical reactions and applications, distinguishing it from other quinoline derivatives .
Propiedades
Número CAS |
93663-84-4 |
|---|---|
Fórmula molecular |
C16H8Cl3NO |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
4,7-dichloro-2-phenylquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C16H8Cl3NO/c17-10-6-7-11-12(8-10)20-15(9-4-2-1-3-5-9)13(14(11)18)16(19)21/h1-8H |
Clave InChI |
YHSJJXITYYZGGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


